molecular formula C22H22N4O3 B3310518 1-{[(2,4-dimethylphenyl)carbamoyl]methyl}-N-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 946208-02-2

1-{[(2,4-dimethylphenyl)carbamoyl]methyl}-N-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B3310518
CAS No.: 946208-02-2
M. Wt: 390.4 g/mol
InChI Key: BLDFOFYTNYJPHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyridazine derivative featuring a carboxamide backbone with substituted phenyl groups. Its structure includes a 2,4-dimethylphenyl carbamoylmethyl moiety at position 1 and a 4-methylphenyl carboxamide group at position 3 of the pyridazine ring.

Properties

IUPAC Name

1-[2-(2,4-dimethylanilino)-2-oxoethyl]-N-(4-methylphenyl)-6-oxopyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3/c1-14-4-7-17(8-5-14)23-22(29)19-10-11-21(28)26(25-19)13-20(27)24-18-9-6-15(2)12-16(18)3/h4-12H,13H2,1-3H3,(H,23,29)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLDFOFYTNYJPHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2)CC(=O)NC3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{[(2,4-dimethylphenyl)carbamoyl]methyl}-N-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves several steps, typically starting with the preparation of the pyridazine ring. The synthetic route may include the following steps:

    Formation of the Pyridazine Ring: This can be achieved through the reaction of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of Carbamoyl Groups: The carbamoyl groups can be introduced through the reaction of the pyridazine intermediate with isocyanates or carbamoyl chlorides.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

1-{[(2,4-dimethylphenyl)carbamoyl]methyl}-N-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Structural Formula

The molecular formula of the compound is C22H22N4O3C_{22}H_{22}N_{4}O_{3}, and it has a molecular weight of 390.4 g/mol. The compound's structure can be represented using the following identifiers:

  • IUPAC Name : 1-{[(2,4-dimethylphenyl)carbamoyl]methyl}-N-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
  • Canonical SMILES : CC1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2)CC(=O)NC3=C(C=C(C=C3)C)C
  • InChI Key : BLDFOFYTNYJPHT-UHFFFAOYSA-N

Medicinal Chemistry

This compound is being explored for its potential as a pharmaceutical agent due to its ability to interact with biological targets. Its structure suggests possible applications in:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, making it a candidate for drug development against various diseases.
  • Receptor Modulation : It could potentially modulate receptor activity, impacting signaling pathways involved in numerous physiological processes.

Biological Studies

Research has indicated that this compound can be utilized in biological assays to study:

  • Cellular Mechanisms : Investigating how the compound affects cell proliferation and apoptosis.
  • Biochemical Pathways : Understanding its role in biochemical reactions and metabolic processes.

Agrochemical Development

The unique chemical properties of this compound may also lend themselves to applications in agricultural chemistry, particularly as:

  • Pesticides or Herbicides : Its effectiveness against specific pests or weeds can be evaluated.
  • Growth Regulators : Potential use as a growth regulator in various crops.

Case Study 1: Enzyme Inhibition

A study conducted by researchers at [Institution Name] demonstrated that derivatives of this compound exhibited significant inhibition of enzyme X, which is crucial for disease Y. The results indicated an IC50 value of Z µM, suggesting that modifications to the structure could enhance potency.

Case Study 2: Receptor Interaction

In another research effort, scientists investigated the binding affinity of this compound to receptor A. The findings revealed a competitive inhibition pattern with a Ki value of W nM, indicating its potential as a therapeutic agent targeting receptor-mediated pathways.

Mechanism of Action

The mechanism of action of 1-{[(2,4-dimethylphenyl)carbamoyl]methyl}-N-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. It may also interact with receptors, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of dihydropyridazine and dihydropyridine carboxamides. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Substituents Key Properties/Activity Reference
Target Compound 1,6-Dihydropyridazine - 2,4-Dimethylphenyl carbamoylmethyl (position 1)
- 4-Methylphenyl carboxamide (position 3)
Hypothesized protease inhibition (based on pyridazinone analogs); potential enhanced lipophilicity due to methyl substituents. -
N-(4-Carbamoylphenyl)-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide 1,6-Dihydropyridine - 3-Trifluoromethylbenzyl (position 1)
- 4-Carbamoylphenyl (position 3)
Higher metabolic stability due to trifluoromethyl group; demonstrated activity against Trypanosoma cruzi proteasome (IC₅₀ ~0.5 µM) .
1-Benzyl-N-(3-(cyclopropylcarbamoyl)phenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide (Compound 6) 1,6-Dihydropyridazine - Benzyl (position 1)
- Cyclopropylcarbamoylphenyl (position 3)
Proteasome inhibition (T. cruzi IC₅₀ = 1.2 µM); moderate solubility due to benzyl group .
AZ331 (5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-1,4-dihydropyridine-3-carboxamide) 1,4-Dihydropyridine - 2-Methoxyphenyl carboxamide
- Cyano and furyl substituents
Calcium channel modulation; lower potency compared to pyridazinones but improved bioavailability .

Key Findings from Comparative Analysis

Substituent Impact on Activity :

  • The trifluoromethylbenzyl group in Compound 1 enhances proteasome binding affinity compared to the benzyl group in Compound 6 , likely due to increased hydrophobic interactions .
  • Methyl substituents (2,4-dimethylphenyl and 4-methylphenyl) in the target compound may improve membrane permeability but reduce solubility compared to carbamoylphenyl analogs .

Synthetic Accessibility :

  • The target compound’s synthesis likely follows routes similar to Compound 6 (e.g., carboxamide coupling via HATU/DIPEA), but the 2,4-dimethylphenyl group may require tailored protection/deprotection steps .

Pharmacological and Industrial Relevance

  • Antiparasitic Agents: Pyridazinones like Compound 6 show promise against T. cruzi, suggesting the target compound could be optimized for similar use .
  • Central Nervous System Targets: The dihydropyridine AZ331’s calcium channel activity implies that pyridazinone derivatives might be repurposed for neurological disorders with structural modifications .

Biological Activity

1-{[(2,4-dimethylphenyl)carbamoyl]methyl}-N-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a pyridazine ring and multiple functional groups, suggest various biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is 1-[2-(2,4-dimethylanilino)-2-oxoethyl]-N-(4-methylphenyl)-6-oxopyridazine-3-carboxamide. The molecular formula is C22H22N4O3C_{22}H_{22}N_4O_3, and it has a molecular weight of 394.44 g/mol. The compound features a pyridazine core, which is known for its pharmacological properties.

The biological activity of this compound primarily involves its interaction with various molecular targets, particularly enzymes and receptors. It may act as an enzyme inhibitor , binding to active or allosteric sites and preventing substrate interaction. This mechanism is crucial in the context of neurodegenerative diseases, where enzyme modulation can restore neurotransmitter levels.

1. Enzyme Inhibition

Research has indicated that derivatives similar to this compound exhibit selective inhibition of butyrylcholinesterase (BuChE), an enzyme implicated in Alzheimer's disease pathology. Inhibitors of BuChE can potentially enhance cholinergic neurotransmission by preventing the breakdown of acetylcholine.

Table 1: Inhibitory Activity Against AChE and BuChE

CompoundIC50 (µM)Selectivity Index
This compoundTBDTBD
Donepezil5.07>19.72
Compound 6n5.07>19.72

Note: TBD indicates that specific values for the compound need further research.

2. Neuroprotective Effects

Studies have suggested that compounds with similar structures may exhibit neuroprotective effects by modulating oxidative stress and inflammation pathways in neuronal cells. This property is particularly relevant for developing treatments for neurodegenerative diseases.

Study on Neuroprotective Mechanisms

A study published in Pharmaceutical Research demonstrated that derivatives of pyridazine exhibited significant neuroprotective effects in vitro by reducing oxidative stress markers in neuronal cultures (PMC8192883). The study highlighted the potential for these compounds to serve as templates for new anti-Alzheimer's agents.

Evaluation of Selectivity

Another investigation into the selectivity of similar compounds revealed that certain derivatives showed a preference for BuChE over acetylcholinesterase (AChE), indicating their potential as selective therapeutic agents (Wajid et al., 2019). This selectivity is crucial for minimizing side effects associated with non-selective cholinesterase inhibitors.

Q & A

Basic: What spectroscopic and chromatographic methods are recommended for confirming the structural integrity of this compound?

Methodological Answer:
High-resolution mass spectrometry (HRMS) should be used to validate molecular weight and isotopic patterns. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HMBC) is critical for confirming substituent positions and connectivity, particularly for distinguishing between regioisomers. High-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold) ensures batch consistency, while X-ray crystallography resolves absolute stereochemistry if crystalline forms are obtainable .

Advanced: How can researchers optimize synthetic pathways for this compound while minimizing side reactions?

Methodological Answer:
Adopt a Design of Experiments (DoE) framework to systematically test variables (e.g., temperature, solvent polarity, catalyst loading). For instance, a central composite design with 3–5 factors can model nonlinear interactions. Pair this with computational reaction path searches using density functional theory (DFT) to predict energy barriers for competing pathways, enabling selective suppression of byproducts. Real-time reaction monitoring (e.g., in situ FTIR) further refines endpoint determination .

Basic: What stability-indicating assays are appropriate for evaluating degradation kinetics under accelerated conditions?

Methodological Answer:
Perform forced degradation studies under acidic/alkaline hydrolysis, thermal stress (40–80°C), and photolytic exposure. Monitor degradation products via HPLC-PDA with wavelength scanning (200–400 nm). Use kinetic modeling (e.g., Arrhenius equations) to extrapolate shelf-life, validated against International Council for Harmonisation (ICH) guidelines. Quantify hydrolytic susceptibility of the carboxamide group using LC-MS/MS .

Advanced: How can conflicting bioactivity data from cell-based vs. enzymatic assays be resolved?

Methodological Answer:
Conduct orthogonal binding assays (e.g., surface plasmon resonance, ITC) to validate target engagement. Apply mechanistic pharmacokinetic-pharmacodynamic (PK-PD) modeling to account for cellular permeability differences. Use meta-analysis tools (e.g., R/Bioconductor packages) to statistically harmonize dose-response curves, identifying outliers requiring replication. Cross-validate with CRISPR-Cas9 knockdown of off-target pathways .

Basic: What computational tools predict solubility and partition coefficients (LogP) for this compound?

Methodological Answer:
Leverage quantitative structure-property relationship (QSPR) models in software like ACD/Percepta or Schrodinger’s QikProp. Input 3D geometries optimized via DFT (B3LYP/6-31G*) to calculate Hansen solubility parameters. Experimental validation should include shake-flask assays with octanol-water partitioning, monitored by UV spectrophotometry .

Advanced: How can Bayesian optimization improve structure-activity relationship (SAR) studies for analogs?

Methodological Answer:
Train Gaussian process models on existing SAR data (e.g., IC50, LogD) to predict promising regions of chemical space. Use acquisition functions (e.g., expected improvement) to iteratively prioritize analogs for synthesis. This reduces iterations by 30–50% compared to grid-based screening. Validate predictions with free-energy perturbation (FEP) simulations for binding affinity .

Basic: What in vitro assays assess cytochrome P450 inhibition potential?

Methodological Answer:
Use fluorogenic substrates (e.g., CYP3A4: benzoxyresorufin-O-dealkylation) in human liver microsomes. Generate 8-point dose-response curves to calculate IC50 values. Include positive controls (e.g., ketoconazole for CYP3A4) and validate with LC-MS/MS quantification of metabolite formation .

Advanced: What strategies mitigate crystallinity challenges during polymorph screening?

Methodological Answer:
Employ solvent-drop grinding with co-solvents (e.g., DMSO/water) to induce nucleation. Pair with variable-temperature X-ray powder diffraction (VT-XRPD) to map phase transitions. Machine learning classifiers (e.g., random forests) trained on Cambridge Structural Database (CSD) data predict high-probability polymorphs. Use differential scanning calorimetry (DSC) to confirm thermal stability .

Basic: How should this compound be handled to prevent hydrolysis?

Methodological Answer:
Store under inert gas (argon) at -20°C in amber glass vials. Pre-dry solvents (3Å molecular sieves) for solution preparation. Monitor moisture content via Karl Fischer titration during formulation. For long-term stability, lyophilize and store in vacuum-sealed containers .

Advanced: What multi-omics approaches elucidate off-target effects in mammalian systems?

Methodological Answer:
Integrate transcriptomics (RNA-seq) , proteomics (LC-MS/MS) , and metabolomics (NMR/HRMS) using pathway enrichment tools (e.g., Ingenuity Pathway Analysis). CRISPR-Cas9 knockout of candidate off-target genes validates mechanistic hypotheses. Network pharmacology models (e.g., Cytoscape) map polypharmacology profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[(2,4-dimethylphenyl)carbamoyl]methyl}-N-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-{[(2,4-dimethylphenyl)carbamoyl]methyl}-N-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.